molecular formula C25H24N2O3 B15019541 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide

Cat. No.: B15019541
M. Wt: 400.5 g/mol
InChI Key: NNBCXYWGRAJYNQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzoxazole ring fused with a phenyl group and a butoxybenzamide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the substituted benzoxazole with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide has been studied for various scientific research applications:

    Medicinal Chemistry: The compound has potential as an antibacterial, antifungal, and anticancer agent due to its benzoxazole core.

    Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and materials.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzoxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure with a benzimidazole ring instead of benzoxazole.

    3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Contains a benzothiazole ring and quinazoline moiety.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide is unique due to its specific substitution pattern and the presence of the butoxybenzamide group, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide

InChI

InChI=1S/C25H24N2O3/c1-3-4-16-29-19-14-12-18(13-15-19)24(28)26-21-10-7-8-20(17(21)2)25-27-22-9-5-6-11-23(22)30-25/h5-15H,3-4,16H2,1-2H3,(H,26,28)

InChI Key

NNBCXYWGRAJYNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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